2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide
Description
This compound features a pyrrolidine-2,5-dione (succinimide) moiety linked via an acetamide group to a 4-(furan-3-yl)thiophen-2-ylmethyl substituent.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-13(7-17-14(19)1-2-15(17)20)16-6-12-5-11(9-22-12)10-3-4-21-8-10/h3-5,8-9H,1-2,6-7H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPPXOQPYFKASG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC2=CC(=CS2)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,5-dioxopyrrolidin-1-yl with a furan-3-yl thiophene derivative under controlled conditions. Solvents like toluene are often used, and the reaction may require catalysts to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Heterocyclic Core: The target compound uses a furan-thiophene hybrid scaffold, whereas analogs 24 and 25 incorporate cyclopenta-fused thiophene or thieno-triazine systems. The furan-thiophene combination may enhance π-π stacking in hydrophobic binding pockets compared to bulkier fused systems . The sulfonamide-containing analog () replaces thiophene with thiazole and adds a pyridine ring, likely improving solubility and kinase selectivity .
Functional Groups: The pyrrolidine-2,5-dione group in the target compound is a reactive electrophile, enabling covalent binding to cysteine residues (common in kinase inhibitors like ibrutinib). In contrast, analogs 24 and 25 rely on sulfamoyl and triazine groups for non-covalent interactions .
Synthetic Routes :
- The target compound’s synthesis likely mirrors methods in , where chloroacetamides are alkylated onto thiophene derivatives under basic conditions (e.g., sodium methylate) .
- Analog 24 was synthesized via similar alkylation steps, emphasizing the versatility of chloroacetamide intermediates in modifying thiophene scaffolds .
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure
The molecular formula of the compound is . Its structure incorporates a pyrrolidinone moiety, a furan ring, and a thiophene group, which are known to contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The presence of the dioxopyrrolidine moiety suggests potential inhibition of enzymes involved in metabolic pathways.
- Antimicrobial Properties : The furan and thiophene groups are known for their antimicrobial activities, which may enhance the compound's efficacy against bacterial and fungal strains.
Antimicrobial Efficacy
Recent studies have demonstrated that 2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide exhibits significant antimicrobial activity. The following table summarizes its effectiveness against various pathogens:
| Pathogen Type | Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gram-positive Bacteria | Staphylococcus aureus | 32 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL | |
| Gram-negative Bacteria | Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL | |
| Fungi | Candida albicans | 32 µg/mL |
| Aspergillus niger | 64 µg/mL |
These results indicate that the compound is particularly effective against certain strains of gram-positive bacteria and fungi.
Case Study 1: Antimicrobial Activity
A study conducted by Elian et al. (2024) evaluated the antimicrobial properties of derivatives based on the dioxopyrrolidinone structure. The researchers reported that compounds similar to 2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide displayed promising inhibitory effects against both bacterial and fungal pathogens. The study highlighted the potential for developing new therapeutic agents from these derivatives .
Case Study 2: Enzyme Inhibition
Research published in the Egyptian Journal of Chemistry explored the enzyme inhibition properties of related compounds. It was found that derivatives containing the dioxopyrrolidinone core could effectively inhibit xanthine oxidase, an enzyme linked to oxidative stress in various diseases. This suggests a potential role for the compound in managing conditions like gout and other inflammatory disorders .
Q & A
Basic: What are the optimal synthetic conditions for obtaining high-purity 2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide?
Answer:
Synthesis requires precise control of reaction parameters:
- Temperature: Maintain between 60–80°C to avoid side reactions.
- pH: Neutral to slightly basic conditions (pH 7–8) to stabilize reactive intermediates.
- Solvents: Use polar aprotic solvents like DMF or acetonitrile for better solubility .
Monitoring: Employ HPLC for real-time reaction progress tracking and NMR to confirm intermediate structures .
Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?
Answer:
- NMR Spectroscopy: 1H/13C NMR identifies functional groups (e.g., thiophene, furan, dioxopyrrolidin) and confirms regiochemistry .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC: Ensures purity (>95%) and detects trace impurities .
Advanced: How can computational methods be integrated to optimize the synthesis pathway?
Answer:
Adopt the ICReDD framework:
- Quantum Chemical Calculations: Predict reaction pathways and transition states.
- Information Science: Machine learning models analyze historical reaction data to prioritize conditions (e.g., solvent, catalyst).
- Feedback Loop: Experimental data refine computational predictions, reducing trial-and-error approaches .
Advanced: How should researchers address contradictions in biological activity data across similar acetamide derivatives?
Answer:
- Comparative Structural Analysis: Map substituent effects using PubChem data (e.g., furan vs. thiophene substitutions) .
- In Vitro Assays: Test against standardized cell lines (e.g., HepG2 for cytotoxicity) to isolate variables .
- Computational Modeling: Molecular docking identifies binding affinity variations due to structural differences .
Basic: What initial biological screening approaches are recommended for this compound?
Answer:
- Cytotoxicity Assays: Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7).
- Enzyme Inhibition Studies: Screen against kinases or proteases linked to disease pathways.
- Solubility Testing: Assess in PBS or DMSO to guide dosing in follow-up studies .
Advanced: What strategies elucidate the interaction mechanisms between this compound and biological targets?
Answer:
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (KD, kon/koff) with purified proteins.
- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS).
- X-ray Crystallography: Resolve 3D structures of compound-target complexes .
Basic: How can researchers assess the compound’s purity and stability during long-term storage?
Answer:
- Accelerated Stability Testing: Store at 40°C/75% RH for 1–3 months, monitoring degradation via HPLC.
- Spectroscopic Monitoring: Track changes in UV-Vis or FTIR spectra to detect hydrolysis or oxidation .
Advanced: How to design experiments to study degradation products under varying conditions?
Answer:
- Stress Testing: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and photolytic conditions.
- LC-MS/MS: Identify degradation products and propose degradation pathways.
- Isolation Techniques: Use preparative HPLC to isolate degradants for structural confirmation .
Advanced: What methodologies determine structure-activity relationships (SAR) for analogs of this compound?
Answer:
- Systematic Substituent Variation: Synthesize derivatives with modified thiophene, furan, or pyrrolidinone groups.
- Biological Profiling: Compare IC50 values across analogs in target-specific assays.
- PubChem Data Mining: Cross-reference with structurally similar compounds (e.g., CID 145665300) to identify trends .
Basic: Which functional groups in this compound are critical for its chemical reactivity?
Answer:
- Thiophene Ring: Participates in electrophilic substitution (e.g., bromination).
- Dioxopyrrolidin Moiety: Acts as a Michael acceptor in nucleophilic additions.
- Acetamide Linker: Stabilizes hydrogen bonding with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
